Hsd17B13-IN-14 vs. BI-3231: Substrate-Dependent Potency Comparison
Hsd17B13-IN-14 demonstrates substrate-dependent inhibitory potency, with an IC50 of ≤ 1 μM against leukotriene B3 and ≤ 0.1 μM against estradiol . In contrast, the well-characterized chemical probe BI-3231 exhibits substantially higher potency with an IC50 of 1 nM against human HSD17B13 using estradiol as substrate, representing a >100-fold potency differential on the estradiol assay [1]. However, BI-3231's potency against leukotriene B3 has not been publicly disclosed, whereas Hsd17B13-IN-14 offers documented dual-substrate characterization.
| Evidence Dimension | Inhibitory potency (IC50) against different substrates |
|---|---|
| Target Compound Data | Leukotriene B3: ≤ 1 μM; Estradiol: ≤ 0.1 μM |
| Comparator Or Baseline | BI-3231: Estradiol IC50 = 1 nM (hHSD17B13); Leukotriene B3 IC50 not reported |
| Quantified Difference | Estradiol: BI-3231 is ≥100× more potent; Leukotriene B3: comparative data unavailable |
| Conditions | Enzymatic inhibition assay; substrates: leukotriene B3 and estradiol |
Why This Matters
Researchers requiring a compound with published activity against both leukotriene B3 and estradiol may prefer Hsd17B13-IN-14 over BI-3231, which lacks disclosed leukotriene B3 data.
- [1] Thamm S, Willwacher MK, Aspnes GE, et al. Discovery of a novel potent and selective HSD17B13 inhibitor, BI-3231, a well-characterized chemical probe available for Open Science. J Med Chem. 2023;66(4):2832-2850. View Source
